Mecamylamine-d3 Hydrochloride

Bioanalysis LC-MS/MS Internal Standard

Quantitative LC-MS/MS analysis of mecamylamine in biological matrices demands a co-eluting stable isotope-labeled internal standard (SIL-IS) to correct for matrix effects, extraction variability, and ionization efficiency. Mecamylamine-d3 Hydrochloride (+3 Da mass shift) is the optimal SIL-IS for regulated bioanalysis. • Ensures precision and accuracy in pharmacokinetic studies (Cmax, AUC, t½) for neuropsychiatric and addiction trials. • Meets FDA/EMA bioanalytical method validation guidelines for regulatory submissions (IND, NDA, ANDA). • Reduces repeat analyses in high-throughput toxicology workflows by correcting sample-to-sample matrix variability. Supplied with full analytical characterization for immediate deployment in regulated workflows.

Molecular Formula C11H22ClN
Molecular Weight 206.772
CAS No. 1217625-71-2
Cat. No. B565158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMecamylamine-d3 Hydrochloride
CAS1217625-71-2
SynonymsN,2,3,3-Tetramethylbicyclo[2.2.1]heptan-2-amine-d3 Hydrochloride;  N,2,3,3-Tetramethyl-bicyclo[2.2.1]heptan-2-amine-d3 Hydrochloride;  N,2,3,3-Tetramethyl-2-norbornanamine-d3 Hydrochloride;  CPDD 0059-d3;  Inversine-d3;  Mecamine-d3;  Mevasin-d3;  Mevasine-
Molecular FormulaC11H22ClN
Molecular Weight206.772
Structural Identifiers
SMILESCC1(C2CCC(C2)C1(C)NC)C.Cl
InChIInChI=1S/C11H21N.ClH/c1-10(2)8-5-6-9(7-8)11(10,3)12-4;/h8-9,12H,5-7H2,1-4H3;1H/t8-,9+,11-;/m1./s1/i4D3;
InChIKeyPKVZBNCYEICAQP-HUGYAVALSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mecamylamine-d3 Hydrochloride: Stable Isotope-Labeled Internal Standard


Mecamylamine-d3 Hydrochloride (CAS 1217625-71-2) is a deuterium-labeled analog of the nicotinic acetylcholine receptor (nAChR) antagonist mecamylamine hydrochloride . This small molecule contains three deuterium atoms, resulting in a molecular formula of C₁₁H₁₉D₃ClN and a molecular weight of approximately 206.77 g/mol . Its primary value proposition in scientific procurement is its function as a stable isotope-labeled (SIL) internal standard for quantitative bioanalysis, enabling precise measurement of unlabeled mecamylamine in complex biological matrices via mass spectrometry .

Why Generic Substitution Fails for Mecamylamine Bioanalysis


In quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, the use of a non-isotopic or structurally dissimilar internal standard introduces a high risk of analytical inaccuracy due to variable matrix effects, extraction recoveries, and ionization efficiencies [1]. Generic substitution with a non-deuterated analog cannot correct for these sample-specific variations because its physicochemical behavior differs from the target analyte, mecamylamine [2]. The deuterium-labeled Mecamylamine-d3 Hydrochloride is nearly chemically identical to the analyte but has a distinct mass difference (+3 Da), allowing the mass spectrometer to differentiate them while correcting for all sources of variability throughout sample preparation and analysis [1]. This co-eluting, stable isotope-labeled internal standard (SIL-IS) is thus essential for achieving the precision, accuracy, and robustness required in regulated bioanalysis and clinical research [2].

Mecamylamine-d3 Quantitative Differentiation Evidence


Mass Spectrometric Differentiation via Deuterium Shift

Mecamylamine-d3 Hydrochloride is engineered with a specific mass difference from unlabeled mecamylamine to function as a stable isotope-labeled internal standard. The substitution of three hydrogen atoms with deuterium (+3.0188 Da) provides a distinct mass shift [1]. In mass spectrometry, this shift ensures the [M+H]+ precursor ion for mecamylamine-d3 is detected at m/z 207.2, while the unlabeled analyte is detected at m/z 204.2 [2]. This separation is critical for the analyzer to distinguish the internal standard signal from the analyte signal, enabling accurate quantification without spectral overlap [1].

Bioanalysis LC-MS/MS Internal Standard Stable Isotope Labeling

Validated Bioanalytical Method Performance

The performance of a validated LC-MS/MS method for quantifying mecamylamine in human urine using a deuterated internal standard demonstrates the value of a SIL-IS. The method, which employs deuterated internal standards for a panel of analytes including mecamylamine, achieved a mean extraction recovery from urine of 55.1–109.1% and analytical recovery (bias) of 82.0–118.7% across multiple concentrations [1]. The total imprecision of the method ranged from 0.7% to 9.1% [1]. This level of performance is characteristic of assays that use a co-eluting SIL-IS to correct for sample processing variability, matrix effects, and ionization fluctuations [2].

Method Validation Bioanalytical Chemistry Urinalysis Extraction Recovery

Physicochemical Mimicry for Robust Quantitation

Mecamylamine-d3 Hydrochloride is designed to be a near-perfect physicochemical mimic of the unlabeled analyte, a key requirement for a high-fidelity internal standard. This ensures it co-elutes with mecamylamine during chromatographic separation and experiences identical ionization efficiency in the MS source [1]. This behavior is standard for well-designed deuterated internal standards, where the substitution of hydrogen with deuterium imparts a minimal chromatographic isotope effect, typically resulting in only a very slight difference in retention time (often 0.01–0.03 min earlier) compared to the non-deuterated form [2]. This near-identical behavior allows Mecamylamine-d3 to correct for matrix effects, recovery losses, and instrument variability throughout the entire analytical run, a feat that cannot be achieved by a non-isotopic structural analog [1].

Analytical Chemistry Chromatography Isotope Effect Method Robustness

Validated Applications of Mecamylamine-d3 Hydrochloride


Quantification in Pharmacokinetic and Clinical Studies

Mecamylamine-d3 Hydrochloride is the optimal internal standard for LC-MS/MS methods designed to measure mecamylamine concentrations in biological fluids (e.g., urine, plasma) [1]. This application is critical for determining pharmacokinetic parameters such as Cmax, AUC, and half-life in clinical trials investigating mecamylamine's efficacy in treating nicotine addiction, depression, or other neuropsychiatric disorders [2]. The use of a deuterated IS ensures the high accuracy and precision needed to generate reliable PK data for regulatory submissions and dose optimization [1].

Regulatory Bioanalytical Method Validation Compliance

In pharmaceutical development, any bioanalytical method used to generate data for a regulatory filing (e.g., IND, NDA, ANDA) must be fully validated according to guidelines from agencies like the FDA and EMA [1]. These guidelines strongly recommend, and in practice often require, the use of a stable isotope-labeled internal standard for the most robust and accurate quantification [2]. Mecamylamine-d3 Hydrochloride fulfills this critical requirement for any study involving mecamylamine, mitigating the risk of analytical variability and ensuring the resulting data are defensible and meet regulatory standards [1].

Robustness in High-Throughput Toxicology Screens

High-throughput toxicology laboratories require methods that are both rapid and robust, with minimal downtime due to assay failure. The use of a co-eluting SIL internal standard like Mecamylamine-d3 Hydrochloride significantly enhances method robustness by correcting for sample-to-sample matrix variability, which is a common source of error in clinical and forensic urine analysis [1]. By providing a reliable correction factor for each individual sample, Mecamylamine-d3 reduces the need for repeat analyses and ensures consistent, high-quality results across large sample batches [2].

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